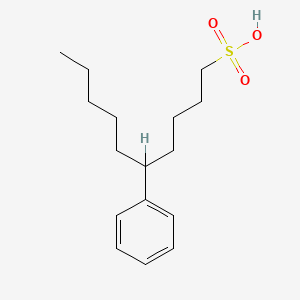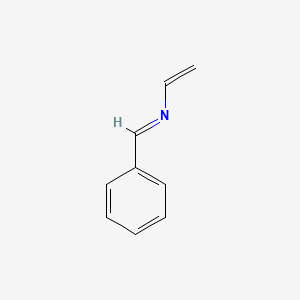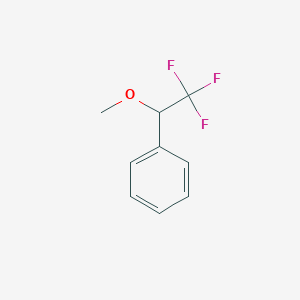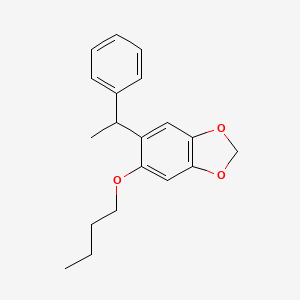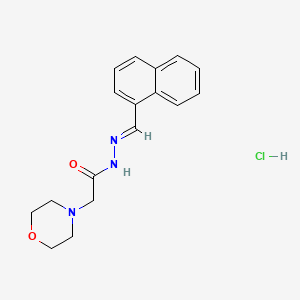
4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a morpholine ring, a naphthyl group, and a hydrazide moiety, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride typically involves the condensation of 4-morpholineacetic acid hydrazide with 1-naphthaldehyde in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting hydrazone is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
化学反应分析
Types of Reactions
4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone to the corresponding amine.
Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Substituted hydrazones.
科学研究应用
4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can act as a ligand for various receptors, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 4-Morpholineacetic acid hydrazide
- 1-Naphthaldehyde hydrazone
- 2-(1-Naphthylmethylene)hydrazine
Uniqueness
4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride is unique due to the presence of both a morpholine ring and a naphthyl group, which confer distinct chemical and biological properties
属性
CAS 编号 |
72606-47-4 |
|---|---|
分子式 |
C17H20ClN3O2 |
分子量 |
333.8 g/mol |
IUPAC 名称 |
2-morpholin-4-yl-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide;hydrochloride |
InChI |
InChI=1S/C17H19N3O2.ClH/c21-17(13-20-8-10-22-11-9-20)19-18-12-15-6-3-5-14-4-1-2-7-16(14)15;/h1-7,12H,8-11,13H2,(H,19,21);1H/b18-12+; |
InChI 键 |
PZFFIYRABURAIR-XMMWENQYSA-N |
手性 SMILES |
C1COCCN1CC(=O)N/N=C/C2=CC=CC3=CC=CC=C32.Cl |
规范 SMILES |
C1COCCN1CC(=O)NN=CC2=CC=CC3=CC=CC=C32.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


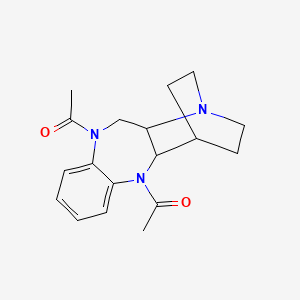
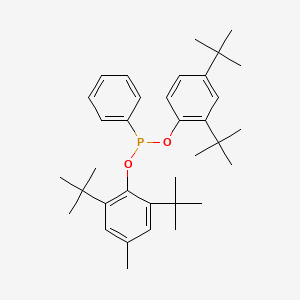
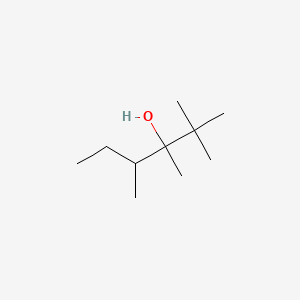
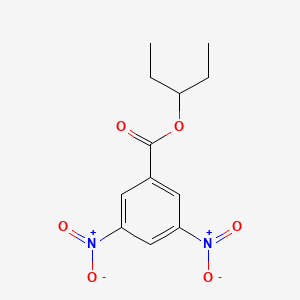
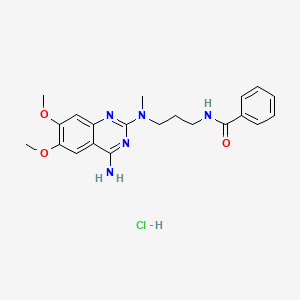
![Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-](/img/structure/B14468468.png)
![1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14468473.png)
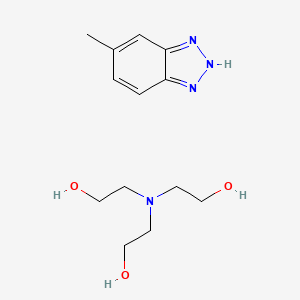
![{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium](/img/structure/B14468480.png)
